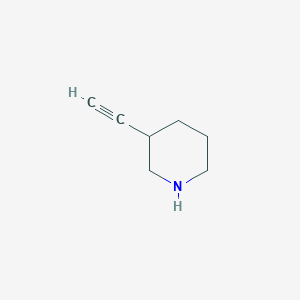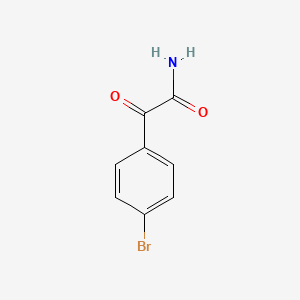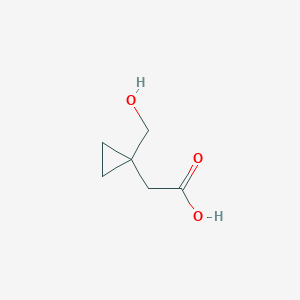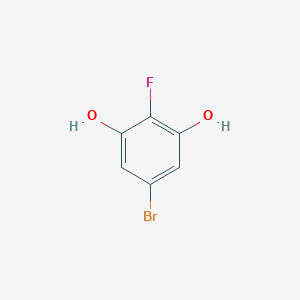
2-(トリフルオロメチル)フェニル酢酸メチル
概要
説明
“Methyl 2-(2-(trifluoromethyl)phenyl)acetate” is a chemical compound with the molecular formula C10H9F3O2 . It is a clear, colorless liquid .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been discussed in various studies . The most commonly used trifluoromethyl-containing building blocks for these syntheses are ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using techniques such as 1H and 13C NMR, IR, and MS spectroscopy . X-ray crystallography has also been used to investigate the molecular structure .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.17 g/mol . It has a XLogP3 value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors .科学的研究の応用
医薬品開発
2-(トリフルオロメチル)フェニル酢酸メチル: は、トリフルオロメチル基の存在により、医薬品研究において貴重な化合物です。 この基は、医薬品の生物活性を高め、代謝安定性を向上させることが知られています 。 この化合物は、トリフルオロメチル基を含むFDA承認薬の合成に利用されてきました。トリフルオロメチル基は、その親油性とバイオアベイラビリティの向上特性により、ファーマコフォアとしてよく使用されます .
農薬合成
農薬業界では、トリフルオロメチル基は殺虫剤および殺菌剤としての特性で知られています。2-(トリフルオロメチル)フェニル酢酸メチル は、この官能基を必要とする農薬の合成における中間体として役立ち、効力と環境持続性を向上させることができます .
材料科学
この化合物のユニークな構造的特徴により、先端材料の開発のための候補となっています。 ポリマーへの組み込みは、潜在的に、高温安定性と耐薬品性に優れた材料を生み出す可能性があります。これは、高性能材料に望ましい特性です .
触媒
2-(トリフルオロメチル)フェニル酢酸メチル: は、触媒プロセスにおいて、配位子または触媒修飾剤として使用される可能性があります。 トリフルオロメチル基は、触媒の電子特性に影響を与える可能性があり、それによって化学反応の速度と選択性に影響を与えます .
ペプチドミメティクス
この化合物は、ペプチドミメティクスのテンプレートとして可能性を示しています。 これは、非天然ペプチドの合成におけるビルディングブロックとして研究されており、非天然ペプチドは、体内の天然ペプチドを模倣できる治療薬の開発において重要です.
有機合成
有機合成における汎用性の高いビルディングブロックとして、2-(トリフルオロメチル)フェニル酢酸メチル は、トリフルオロメチルフェニル基をさまざまな有機分子に導入するために使用されます。 これは、得られる化合物の物理的、化学的、および生物学的特性を大幅に変更する可能性があります .
分析化学
分析化学では、この化合物は、その明確に定義された構造と安定性のために、質量分析法およびクロマトグラフィーにおける標準または参照物質として使用できます。 これは、複雑な混合物の同定と定量に役立ちます .
環境科学
2-(トリフルオロメチル)フェニル酢酸メチル を含むトリフルオロメチル化合物の環境運命に関する研究は不可欠です。 その分解生成物と環境要因との相互作用を理解することは、このような化合物の生態学的影響を評価することに貢献します .
作用機序
The mechanism of action of MTPA is based on its ability to form diastereomeric salts with chiral acids and bases. The diastereomeric salts can be resolved to yield enantiomerically pure compounds. The resolution of the diastereomers can be achieved through various methods, including chromatography, recrystallization, and enzymatic resolution.
Biochemical and Physiological Effects
MTPA has no known biochemical or physiological effects in humans. It is considered to be a relatively safe compound and is not known to be toxic or carcinogenic. However, it should be handled with care as it is a flammable liquid and can cause skin irritation upon contact.
実験室実験の利点と制限
One of the main advantages of using MTPA as a chiral auxiliary is its ability to form diastereomeric salts with chiral acids and bases. This method allows for the synthesis of enantiomerically pure compounds, which is essential in the pharmaceutical and agrochemical industries. MTPA is also relatively easy to handle and has a low toxicity profile.
One of the limitations of using MTPA is its cost. It is a relatively expensive compound, which can make it challenging to use in large-scale synthesis. Additionally, the resolution of the diastereomers can be time-consuming and may require specialized equipment.
将来の方向性
There are several future directions for the use of MTPA in scientific research. One area of interest is the development of new methods for the resolution of diastereomers. This could involve the use of new chromatographic techniques or the development of new enzymes for enzymatic resolution.
Another area of interest is the synthesis of new chiral compounds using MTPA as a chiral auxiliary. This could involve the synthesis of new pharmaceuticals or agrochemicals with improved properties.
Conclusion
Methyl 2-(2-(trifluoromethyl)phenyl)acetate, or MTPA, is a chemical compound that has found numerous applications in scientific research. Its ability to form diastereomeric salts with chiral acids and bases has made it an essential tool in the synthesis of enantiomerically pure compounds. While there are limitations to its use, MTPA has significant potential for future research in the fields of organic synthesis, pharmaceuticals, and agrochemicals.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .
特性
IUPAC Name |
methyl 2-[2-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-15-9(14)6-7-4-2-3-5-8(7)10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVRILIISWHRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632638 | |
| Record name | Methyl [2-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181039-97-4 | |
| Record name | Methyl [2-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


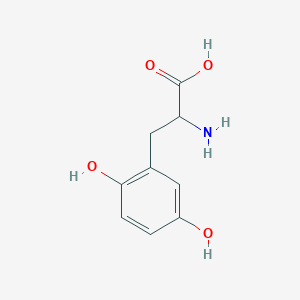



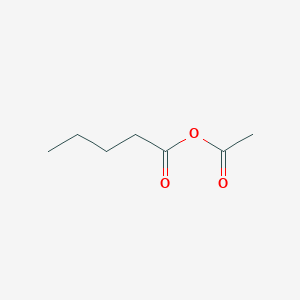
![2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1602887.png)
